molecular formula C13H15N5O2 B2364461 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034293-30-4

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2364461
CAS No.: 2034293-30-4
M. Wt: 273.296
InChI Key: VYQLTHKSCSMOKP-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex . This leads to the degradation of HIF by the proteasome .

Result of Action

The inhibition of VHL and subsequent increase in HIF levels can have a variety of effects at the molecular and cellular levels. These include the promotion of angiogenesis , the process by which new blood vessels form from pre-existing vessels, and erythropoiesis , the production of red blood cells . These effects can be beneficial in the treatment of conditions such as anemia and ischemia . Additionally, the compound may also have potential applications in cancer treatment, as the HIF pathway is often dysregulated in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the level of oxygen in the cell can affect the activity of the compound, as the HIF pathway is primarily active under low oxygen conditions Other factors, such as pH and temperature, could also potentially influence the compound’s action

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves click chemistry and other organic synthesis techniques, which allow for the incorporation of diverse functional groups that enhance biological activity. The presence of the triazole and isoxazole moieties is particularly noteworthy as these structures are often linked to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. In a study focusing on various triazole derivatives, compounds similar to our target showed promising results against a range of bacterial strains. For instance, 4-cyclopropyl-1H-1,2,3-triazoles demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The potential anticancer activity of triazole derivatives has been widely documented. A related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound's ability to inhibit specific enzymes involved in cancer progression, such as deubiquitinases (e.g., USP28), further supports its therapeutic potential .

Case Study 1: Triazole Derivatives Against Cancer

In a recent study, a series of triazole derivatives were evaluated for their anticancer activities. Among them, a derivative similar to our compound exhibited an IC50 value of 0.5 μM against gastric cancer cells, indicating potent activity compared to standard chemotherapeutics . The study highlighted that these compounds could serve as lead candidates for further development.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various triazole-containing compounds. The target compound showed significant activity against Candida albicans, with an MIC value of 0.25 μg/mL, which is substantially lower than that of conventional antifungal agents . This suggests that modifications in the triazole structure can lead to enhanced antifungal properties.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell survival.
  • Cell Cycle Modulation : The ability to induce cell cycle arrest suggests a mechanism that could be exploited in cancer therapy.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialStaphylococcus aureus0.5
AntifungalCandida albicans0.25
AnticancerGastric Cancer Cells0.5

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8-4-11(15-20-8)13(19)17-5-10(6-17)18-7-12(14-16-18)9-2-3-9/h4,7,9-10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLTHKSCSMOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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